molecular formula C12H19NO4 B1448764 Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate CAS No. 1453315-95-1

Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate

Cat. No. B1448764
CAS RN: 1453315-95-1
M. Wt: 241.28 g/mol
InChI Key: KJLJVCCMDRGZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate is a spirocyclic building block . It has a molecular weight of 241.29 and a molecular formula of C12H19NO4 . This compound is used for research purposes .

Scientific Research Applications

NMR Spectroscopy for Configuration Assignment

Research has utilized NMR spectroscopy to assign the absolute configurations of compounds with similar complex structures, highlighting the role of spectroscopic techniques in elucidating the stereochemistry of spirocyclic compounds. For instance, the absolute configuration of related azaspiro compounds has been determined based on NOESY correlations, demonstrating the utility of NMR in the structural analysis of complex organic molecules (Jakubowska et al., 2013).

Synthesis Routes

Efficient and scalable synthetic routes have been developed for related bifunctional spirocyclic compounds. These methods provide access to novel compounds that can explore chemical spaces complementary to traditional cyclic structures, illustrating the importance of synthetic chemistry in creating new molecules for potential applications (Meyers et al., 2009).

Spirocyclic Compound Reactions

The reactivity of similar spirocyclic compounds with various reagents has been explored, leading to the synthesis of potential biologically active heterocyclic compounds. This research underscores the versatility of spirocyclic frameworks in organic synthesis, potentially enabling the development of new therapeutic agents or materials (Moskalenko & Boev, 2012).

properties

IUPAC Name

tert-butyl 8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(14)13-7-12(8-13)9(15-4)5-6-16-12/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLJVCCMDRGZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=CCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
Reactant of Route 3
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
Reactant of Route 6
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate

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